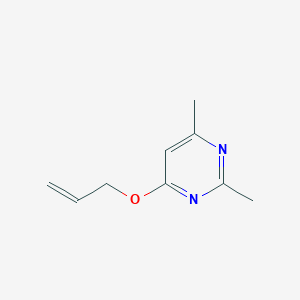
2,4-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features two methyl groups at positions 2 and 4, and a prop-2-en-1-yloxy group at position 6, making it a unique derivative of pyrimidine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylpyrimidine and allyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Procedure: 2,4-Dimethylpyrimidine is reacted with allyl alcohol in the presence of potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to around 100°C for several hours to ensure complete conversion.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yloxy group can be oxidized to form corresponding epoxides or diols.
Reduction: The double bond in the prop-2-en-1-yloxy group can be reduced to form the corresponding saturated alkoxy derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring, particularly at positions 2 and 4.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated alkoxy derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine involves its interaction with specific molecular targets. The prop-2-en-1-yloxy group can participate in hydrogen bonding and hydrophobic interactions with target proteins, potentially inhibiting their function. The pyrimidine ring can also interact with nucleic acids, affecting their stability and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethylpyrimidine: Lacks the prop-2-en-1-yloxy group, making it less versatile in chemical reactions.
6-(Prop-2-en-1-yloxy)pyrimidine: Lacks the methyl groups at positions 2 and 4, which can affect its reactivity and stability.
Uniqueness
2,4-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine is unique due to the presence of both the prop-2-en-1-yloxy group and the methyl groups at positions 2 and 4
Eigenschaften
IUPAC Name |
2,4-dimethyl-6-prop-2-enoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-4-5-12-9-6-7(2)10-8(3)11-9/h4,6H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPMNSHBCSKNAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
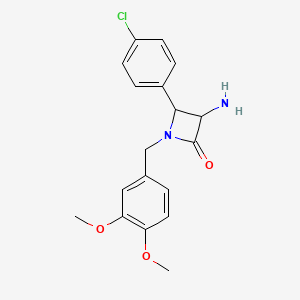

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide](/img/structure/B2838528.png)
![2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid](/img/structure/B2838530.png)
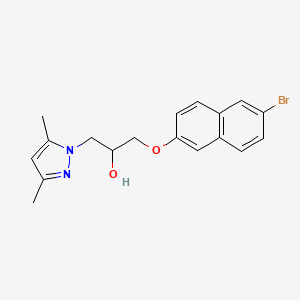
![4-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2838533.png)
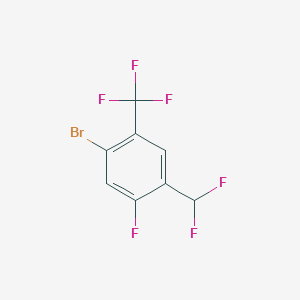
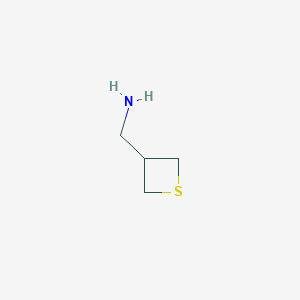
![5-chloro-N-[2-(4-methoxyanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2838536.png)
![1-(2,4-dimethylphenyl)-4-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2838537.png)
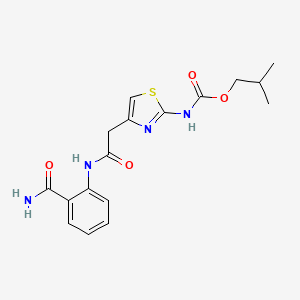
![3-(benzenesulfonyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]propanamide](/img/structure/B2838540.png)

![[(2-Bromophenyl)methyl]trimethylsilane](/img/structure/B2838544.png)
